3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one
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Overview
Description
3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one is a synthetic organic compound with a complex structure It belongs to the class of azetidinones, which are four-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)benzaldehyde with 3-chloro-3-methyl-1-phenylazetidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-2-ol: Similar in structure but with different functional groups.
3-Chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide: Shares the dimethylamino and chloro groups but differs in the core structure
Uniqueness
3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one is unique due to its azetidinone core, which imparts specific chemical and biological properties
Properties
CAS No. |
61200-78-0 |
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Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one |
InChI |
InChI=1S/C18H19ClN2O/c1-18(19)16(14-11-7-8-12-15(14)20(2)3)21(17(18)22)13-9-5-4-6-10-13/h4-12,16H,1-3H3 |
InChI Key |
QIIGTSOCUNUNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3N(C)C)Cl |
Origin of Product |
United States |
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